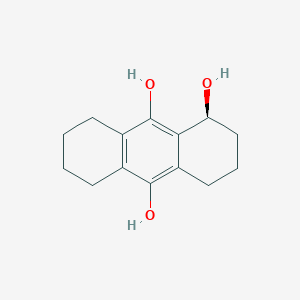
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is a chemical compound with the molecular formula C14H18O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three hydroxyl groups and a partially hydrogenated anthracene core, making it a unique structure with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- can be achieved through several synthetic routes. One common method involves the hydrogenation of anthracene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where anthracene derivatives are subjected to hydrogenation and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further hydrogenated to reduce any remaining aromaticity.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Esters or ethers of the original compound.
科学的研究の応用
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
類似化合物との比較
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with a fully aromatic structure.
1,2,10-Anthracenetriol: A derivative with three hydroxyl groups but without hydrogenation.
1,8,9-Anthracenetriol: Another hydroxylated anthracene derivative with different substitution patterns.
Uniqueness
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is unique due to its partially hydrogenated structure and specific hydroxylation pattern. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
645392-00-3 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
(1S)-1,2,3,4,5,6,7,8-octahydroanthracene-1,9,10-triol |
InChI |
InChI=1S/C14H18O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h11,15-17H,1-7H2/t11-/m0/s1 |
InChIキー |
ZTYAQCAYUXPHQX-NSHDSACASA-N |
異性体SMILES |
C1CCC2=C(C1)C(=C3CCC[C@@H](C3=C2O)O)O |
正規SMILES |
C1CCC2=C(C1)C(=C3CCCC(C3=C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


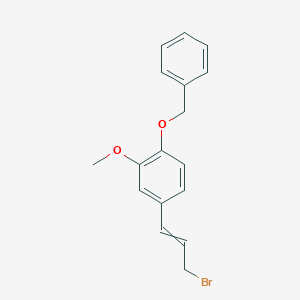
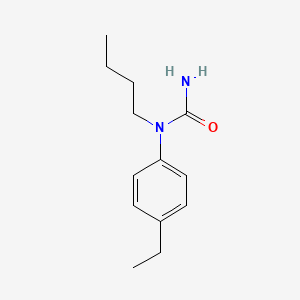

![N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12580679.png)

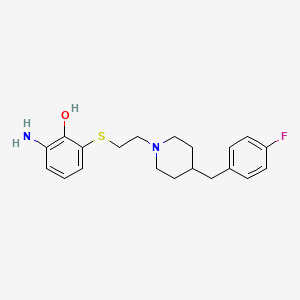
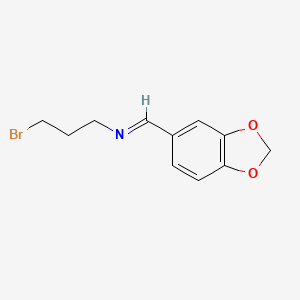

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)
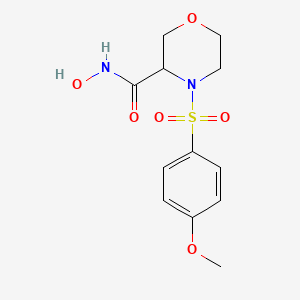
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)

silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)
